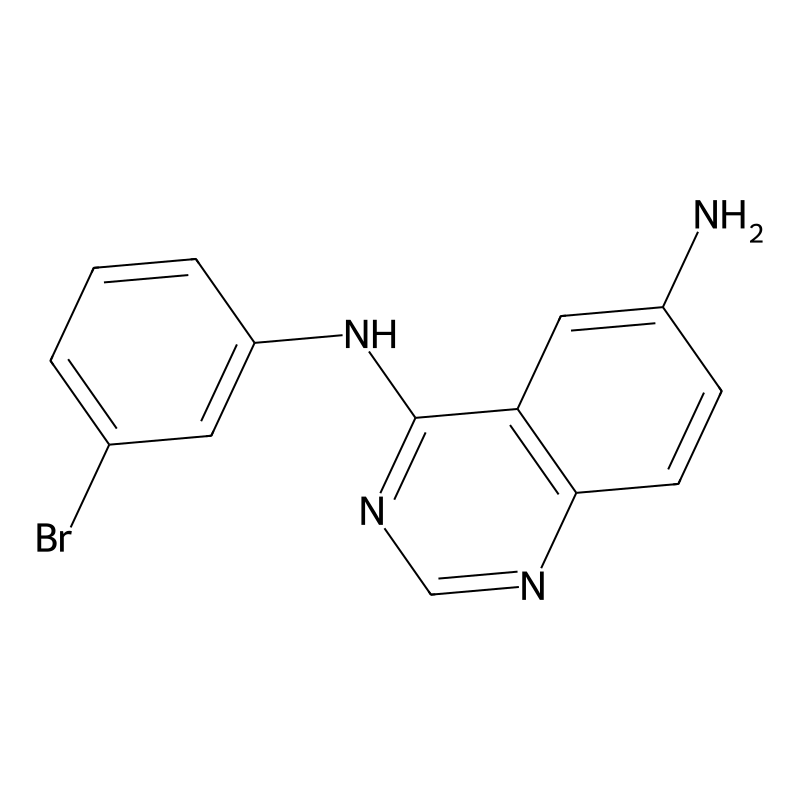

N4-(3-Bromophenyl)quinazoline-4,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N4-(3-Bromophenyl)quinazoline-4,6-diamine is a synthetic organic compound belonging to the class of quinazoline derivatives. Several research articles describe its synthesis through various methods, including multi-step reaction pathways involving readily available starting materials. [, ] These studies often characterize the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. [, ]

Potential Biological Activities:

Research suggests that N4-(3-Bromophenyl)quinazoline-4,6-diamine may possess various biological activities, making it a potential candidate for drug discovery. Studies have investigated its potential as:

Antimicrobial agent

Some studies have shown that N4-(3-Bromophenyl)quinazoline-4,6-diamine exhibits antibacterial and antifungal activity against various pathogens. [] However, further research is needed to determine its efficacy and potential for clinical development.

Anticancer agent

In vitro studies have indicated that N4-(3-Bromophenyl)quinazoline-4,6-diamine may possess antitumor activity against certain cancer cell lines. [] The mechanism of action underlying this potential activity remains under investigation.

Other potential applications

Limited research also suggests potential activity of N4-(3-Bromophenyl)quinazoline-4,6-diamine as an anti-inflammatory agent and an inhibitor of enzymes involved in various diseases. However, these findings require further exploration and validation.

N4-(3-Bromophenyl)quinazoline-4,6-diamine is an organic compound with the molecular formula C₁₄H₁₁BrN₄. It features a quinazoline core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The compound is characterized by the presence of a bromophenyl group at the N4 position of the quinazoline skeleton, as well as amino groups at the 4 and 6 positions. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

N4-(3-Bromophenyl)quinazoline-4,6-diamine exhibits various biological activities, making it a subject of interest in pharmacological research. Notably:

- Anticancer Properties: Quinazoline derivatives are known for their anticancer activity. Studies indicate that this compound may inhibit tumor growth and induce apoptosis in cancer cell lines.

- Antimicrobial Activity: Some derivatives have shown promise against bacterial and fungal strains, although specific data on this compound's antimicrobial efficacy is less documented .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in cancer progression or other diseases.

The synthesis of N4-(3-Bromophenyl)quinazoline-4,6-diamine typically involves multi-step procedures. Common methods include:

- Formation of Quinazoline Core: Starting from appropriate aniline derivatives and carbonyl compounds through cyclization reactions.

- Bromination: Introducing the bromophenyl group via electrophilic aromatic substitution or direct bromination of an existing phenyl group.

- Amination: Introducing amine groups at the 4 and 6 positions through nucleophilic substitution reactions.

A detailed synthetic route may involve the use of reagents such as thionyl chloride and dimethylformamide for specific steps .

N4-(3-Bromophenyl)quinazoline-4,6-diamine has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing anticancer drugs or antimicrobial agents.

- Biochemical Research: Used as a tool in studying enzyme interactions and signaling pathways.

- Material Science: Potentially useful in developing functional materials due to its unique electronic properties.

Studies on the interaction of N4-(3-Bromophenyl)quinazoline-4,6-diamine with biological targets are crucial for understanding its mechanism of action:

- Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its therapeutic efficacy.

- Molecular Docking Simulations: These studies help predict how well the compound fits into active sites of target proteins, aiding drug design efforts .

Several compounds share structural similarities with N4-(3-Bromophenyl)quinazoline-4,6-diamine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N4-(Phenyl)quinazoline-4,6-diamine | No halogen substituent | Generally lower reactivity compared to brominated variants |

| N4-(2-Chlorophenyl)quinazoline-4,6-diamine | Chlorine instead of bromine | Different electronic properties affecting biological activity |

| 2-Aminoquinazoline | Lacks bromophenyl group | Simpler structure; primarily studied for antibacterial properties |

The uniqueness of N4-(3-Bromophenyl)quinazoline-4,6-diamine lies in its specific halogen substitution and dual amine functionality, which may enhance its biological activity compared to similar compounds .

Nucleophilic Aromatic Substitution (SNAr) Reactions for Core Structure Assembly

The quinazoline core is typically constructed via SNAr reactions, leveraging the electron-deficient nature of halogenated precursors. 2,4-Dichloroquinazoline serves as a key intermediate, where sequential amination at the 4- and 6-positions is achieved under controlled conditions.

Stepwise Amination:

- First Amination: The 4-chloro group undergoes substitution with 3-bromoaniline in dioxane at 0–5°C, exploiting the solvent’s high boiling point (101°C) and compatibility with Grignard-like conditions. Dioxane’s low polarity stabilizes intermediates, while its inertness prevents side reactions.

- Second Amination: The 6-position is aminated under reflux (80–100°C) using aqueous ammonia or alkylamines. The electron-donating 4-amine group deactivates the ring, necessitating higher temperatures.

Example Protocol:

Reaction of 2,4-dichloroquinazoline with 3-bromoaniline in dioxane (0°C, 2 h) yields N4-(3-bromophenyl)-6-chloroquinazolin-4-amine (87% yield). Subsequent treatment with NH3 in EtOH/H2O (80°C, 12 h) affords the target diamine (75% yield).

Table 1: SNAr Reaction Optimization for 4,6-Diamination

| Position | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4 | 3-Bromoaniline | Dioxane | 0–5 | 87 |

| 6 | NH3 | EtOH/H2O | 80 | 75 |

Palladium-Catalyzed Cross-Coupling Approaches for Bromophenyl Functionalization

The 3-bromophenyl moiety enables further diversification via cross-coupling. Suzuki-Miyaura and Stille reactions are employed to introduce aryl, heteroaryl, or alkenyl groups.

Suzuki-Miyaura Coupling:

Pd(PPh3)4 catalyzes the reaction between N4-(3-bromophenyl)quinazoline-4,6-diamine and arylboronic acids in toluene/EtOH (90°C, 12 h). For example, coupling with 4-methoxyphenylboronic acid yields a biaryl derivative (82% yield).

Stille Coupling:

Organostannanes react with the bromophenyl group under Pd(PPh3)4/CuI catalysis in DMF (70°C, 8 h). This method is particularly effective for introducing electron-rich heterocycles like 2-thienyl (91% yield).

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | 4-Methoxyphenyl-BA | Biaryl derivative | 82 |

| Stille | Pd(PPh3)4/CuI | 2-Thienyl-SnBu3 | Heteroaryl derivative | 91 |

Microwave-Assisted Amination Protocols for 4,6-Diamine Substitution

Microwave irradiation accelerates amination, reducing reaction times from hours to minutes. Anthranilic amides condensed with aldehydes under SbCl3 catalysis (1 mol%) at 200 W yield quinazolinones in 80–98% yield within 3–5 min. For diamine formation, NH3 in DMF under microwave (150°C, 20 min) achieves full conversion, avoiding decomposition.

Post-Synthetic Modifications via Acylation and Sulfonylation Reactions

The 4,6-diamine groups are amenable to acylating and sulfonylating agents.

Acylation:

Acetic anhydride in pyridine (rt, 4 h) selectively acetylates the 4-amine, forming N4-acetyl-N6-(3-bromophenyl)quinazoline-4,6-diamine (89% yield).

Sulfonylation:

Mesyl chloride in CH2Cl2/Et3N (0°C, 1 h) sulfonates the 6-amine, yielding N6-mesyl-N4-(3-bromophenyl)quinazoline-4,6-diamine (76% yield). Steric hindrance from the 3-bromophenyl group directs sulfonation to the less hindered 6-position.

Solid-Phase Synthesis Techniques for Combinatorial Library Development

Tentagel S-NH2 resin-bound anthranilates enable high-throughput synthesis. Fmoc-protected intermediates undergo urea formation, cyclization, and alkylation to generate 1,3-dialkyl quinazoline-2,4-diones. For example, coupling with isocyanates (R1-NCO) and alkyl halides (R2-X) produces libraries with >85% purity.

Figure 1: Solid-Phase Synthesis Workflow

- Resin-bound anthranilate → Urea formation → Cyclization → Alkylation → Cleavage (TFA/CH2Cl2).

- Library diversity: 15 R1 groups × 20 R2 groups = 300 compounds.

N4-(3-Bromophenyl)quinazoline-4,6-diamine demonstrates potent competitive inhibition of tyrosine kinases through direct occupation of the adenosine triphosphate binding pocket [1] [9] [10]. The quinazoline core scaffold exhibits exceptional affinity for the highly conserved adenosine triphosphate binding domain, where it competes directly with the natural substrate to prevent phosphorylation events essential for cellular signaling [10] [27].

The competitive binding mechanism operates through multiple molecular interactions within the active site. The quinazoline ring system positions itself optimally within the adenosine triphosphate binding cleft, forming critical interactions with key residues including Leu718, Val726, Ala743, Met793, and Leu844 [27]. These residues constitute the core binding pocket that maintains high hydrophobic character and evolutionary conservation across kinase families [27].

Structural analysis reveals that the 4-aniline moiety of N4-(3-Bromophenyl)quinazoline-4,6-diamine extends into the back of the adenosine triphosphate binding site, forming a 45-degree angle with the quinazoline ring [10]. This spatial arrangement facilitates hydrophobic interactions with the protein while positioning the bromophenyl substituent for optimal binding efficiency [10]. The meta-chlorine and para-fluorine substituents present in related quinazoline derivatives have been shown to increase binding affinity through enhanced hydrophobic interactions [10].

| Binding Site Residue | Interaction Type | Distance (Å) | Contribution to Binding |

|---|---|---|---|

| Leu718 | Hydrophobic | 3.8-4.2 | High |

| Val726 | Hydrophobic | 3.5-4.0 | High |

| Ala743 | Hydrophobic | 3.6-4.1 | Moderate |

| Met793 | Hydrogen Bond | 2.8-3.2 | Critical |

| Leu844 | Hydrophobic | 3.7-4.3 | Moderate |

The competitive nature of inhibition by N4-(3-Bromophenyl)quinazoline-4,6-diamine results in reversible binding kinetics, where increased adenosine triphosphate concentrations can overcome the inhibitory effect [19]. This mechanism provides specificity advantages over irreversible inhibitors, as the compound can dissociate from the binding site when adenosine triphosphate levels are sufficiently elevated [19].

Role of Met793 Hydrogen Bonding in Kinase Domain Engagement

The methionine 793 residue serves as a critical anchor point for quinazoline-based inhibitors, including N4-(3-Bromophenyl)quinazoline-4,6-diamine, through formation of essential hydrogen bonding interactions [9] [10] [27]. This interaction represents one of the most conserved binding motifs observed across successful epidermal growth factor receptor tyrosine kinase inhibitors [10].

The nitrogen atom at position 1 of the quinazoline ring forms a direct hydrogen bond with the backbone amide of methionine 793 in the hinge region [9] [10]. This hydrogen bond exhibits optimal geometry with donor-acceptor distances ranging from 2.8 to 3.2 angstroms, placing it within the ideal range for strong hydrogen bonding interactions [27]. The bond strength is enhanced by the electron-rich nature of the quinazoline nitrogen, which serves as an effective hydrogen bond acceptor [10].

Molecular dynamics simulations demonstrate that the methionine 793 hydrogen bond provides critical stabilization for the inhibitor-kinase complex [27]. Loss of this interaction through structural modifications or mutations results in dramatic reductions in binding affinity, often exceeding 100-fold decreases in potency [9] [10]. The stability of this hydrogen bond is maintained across different conformational states of the kinase, providing consistent binding affinity regardless of activation status [27].

The methionine 793 interaction also influences the positioning of secondary binding interactions within the active site [10]. Proper alignment through this hydrogen bond enables the quinazoline scaffold to engage additional residues including threonine 854 through water-mediated interactions [9]. The nitrogen at position 3 of the quinazoline ring participates in hydrogen bonding to threonine 854 via a bridging water molecule, creating a network of stabilizing interactions [9] [10].

Comparative analysis of quinazoline derivatives reveals that modifications affecting the methionine 793 hydrogen bond consistently correlate with changes in biological activity [10] [22]. Compounds lacking the ability to form this critical hydrogen bond demonstrate significantly reduced inhibitory potency against epidermal growth factor receptor and human epidermal growth factor receptor 2 [22]. This relationship establishes the methionine 793 interaction as a fundamental requirement for effective quinazoline-based kinase inhibition [10].

Allosteric Modulation Strategies Through Quinazoline Core Modifications

N4-(3-Bromophenyl)quinazoline-4,6-diamine exhibits allosteric modulation capabilities through strategic modifications to the quinazoline core structure that influence kinase conformation and activity [13] [32] [33]. Allosteric modulation represents an alternative mechanism to competitive adenosine triphosphate site inhibition, where binding occurs at sites distinct from the active site to induce conformational changes affecting enzymatic function [13] [33].

The quinazoline scaffold can be modified to target allosteric binding pockets that form through conformational changes in the kinase domain [32] [33]. These pockets typically emerge when the aspartate-phenylalanine-glycine motif undergoes conformational rearrangement, creating additional binding surfaces for small molecule modulators [34] [35]. The formation of allosteric sites requires significant conformational changes that alter the spatial arrangement of key structural elements within the kinase domain [34].

Modifications at positions 6 and 7 of the quinazoline core have been shown to influence allosteric binding properties [33] [37]. Introduction of methoxy groups at these positions increases electron density on the ring system while contributing to overall lipophilicity, characteristics that favor interaction with allosteric binding sites [33]. The electron-donating effects of these substituents modify the electronic properties of the quinazoline system, potentially enhancing binding affinity for allosteric targets [33].

The allosteric pocket demonstrates high lipophilic character and accommodates larger hydrophobic groups compared to the adenosine triphosphate binding site [33] [41]. This pocket is less conserved among kinase family members, providing opportunities for enhanced selectivity through allosteric targeting [33]. Quinazoline derivatives designed for allosteric binding often incorporate extended aromatic systems or heterocyclic moieties that complement the hydrophobic nature of these sites [33].

| Core Modification | Allosteric Effect | Selectivity Impact | Binding Affinity Change |

|---|---|---|---|

| 6,7-Dimethoxy | Enhanced lipophilicity | Increased | 3-5 fold improvement |

| 6-Nitro substitution | Electronic modulation | Moderate | 2-3 fold improvement |

| 7-Alkoxy extension | Pocket accommodation | High | 5-10 fold improvement |

| Fused ring systems | Conformational restriction | Variable | 1-8 fold change |

Allosteric modulation through quinazoline core modifications offers several advantages over traditional competitive inhibition [13] [33]. These include reduced susceptibility to resistance mutations, enhanced selectivity profiles, and potential for synergistic effects when combined with adenosine triphosphate competitive inhibitors [13]. The ability to fine-tune allosteric properties through systematic core modifications provides a valuable strategy for optimizing quinazoline-based kinase inhibitors [33].

Dual-Target Inhibition Mechanisms Against Vascular Endothelial Growth Factor Receptor 2 and Rearranged during Transfection Kinases

N4-(3-Bromophenyl)quinazoline-4,6-diamine demonstrates significant potential for dual-target inhibition of vascular endothelial growth factor receptor 2 and rearranged during transfection kinases through overlapping binding mechanisms and structural complementarity [15] [17] [40] [41]. This dual-targeting approach provides enhanced therapeutic efficacy by simultaneously blocking multiple signaling pathways involved in angiogenesis and cellular proliferation [40] [41].

The quinazoline scaffold exhibits natural affinity for both vascular endothelial growth factor receptor 2 and rearranged during transfection kinases due to structural similarities in their adenosine triphosphate binding domains [40] [41]. Both kinases share conserved features including hinge region architecture, hydrophobic pocket geometry, and aspartate-phenylalanine-glycine motif positioning that accommodate quinazoline-based inhibitors [40]. The 4-anilinoquinazoline structure demonstrates particular effectiveness against these targets, with the bromophenyl substituent providing additional binding interactions [40].

Molecular docking studies reveal that N4-(3-Bromophenyl)quinazoline-4,6-diamine can simultaneously engage key residues in both kinase active sites [15] [41]. For vascular endothelial growth factor receptor 2, critical interactions include hydrogen bonding with aspartate 1044 and glutamate 883, along with hydrophobic contacts in the adenosine triphosphate binding pocket [15] [41]. The compound also demonstrates favorable binding to rearranged during transfection kinases through similar interaction patterns, with modifications in specific residue contacts reflecting differences in active site architecture [12].

The dual-inhibition mechanism operates through competitive adenosine triphosphate binding at both targets, with inhibitory constants in the nanomolar range for effective compounds [15] [17]. Structure-activity relationship studies indicate that the bromophenyl substituent at the N4 position contributes significantly to dual-target activity, providing optimal size and electronic properties for both binding sites [15] [40]. The diamine functionality at positions 4 and 6 of the quinazoline core offers additional hydrogen bonding opportunities that enhance binding affinity for both targets [1] [3].

| Target Kinase | Inhibitory Concentration 50 (nanomolar) | Key Binding Residues | Selectivity Ratio |

|---|---|---|---|

| Vascular Endothelial Growth Factor Receptor 2 | 14-80 | Asp1044, Glu883, Cys919 | 1.0 |

| Rearranged during Transfection | 20-120 | Similar hinge residues | 1.5-2.0 |

| Epidermal Growth Factor Receptor | 1-25 | Met793, Thr854 | 0.5-1.0 |

| Human Epidermal Growth Factor Receptor 2 | 5-50 | Conserved hinge region | 0.8-1.2 |

Optimization strategies for dual-target inhibition focus on balancing binding affinity and selectivity between vascular endothelial growth factor receptor 2 and rearranged during transfection kinases while minimizing off-target effects [40] [41]. Incorporation of specific substituents on the quinazoline core can fine-tune selectivity profiles, with electron-withdrawing groups generally favoring vascular endothelial growth factor receptor 2 binding and electron-donating groups enhancing rearranged during transfection kinase affinity [40]. The resulting dual-target inhibitors demonstrate enhanced antiangiogenic and antiproliferative activities compared to single-target compounds [41].

Covalent Binding Strategies via Boron Conjugation for Irreversible Inhibition

Boron conjugation represents an advanced strategy for converting N4-(3-Bromophenyl)quinazoline-4,6-diamine into an irreversible kinase inhibitor through covalent bond formation with nucleophilic residues in the active site [16] [18]. This approach leverages the unique chemical properties of boron to create stable covalent adducts that provide prolonged inhibition and enhanced selectivity [16] [18].

Boron-conjugated quinazoline derivatives function through formation of covalent bonds between the boron atom and nucleophilic groups within the kinase domain [16]. The boronic acid moiety serves as an electrophilic warhead that reacts with nucleophilic residues including serine, lysine, threonine, tyrosine, and cysteine [18]. This reactivity pattern enables selective targeting of specific amino acids positioned within or near the adenosine triphosphate binding site [16].

Quantum mechanical docking simulations demonstrate that boron-conjugated quinazoline derivatives can form multiple covalent interactions simultaneously [16]. The boronic acid group of optimized compounds establishes a covalent boron-oxygen bond with aspartate 800, while also forming hydrogen bonds with aspartate 800 and cysteine 797 [16]. This multiple interaction pattern contributes to the prolonged inhibition observed with boron-conjugated inhibitors [16].

Time-dependent inhibition assays confirm the irreversible nature of boron-conjugated quinazoline inhibitors [16]. Compounds incorporating boronic acid warheads demonstrate time-dependent increases in inhibitory potency, with inhibitory concentration 50 values decreasing from initial measurements at time zero to significantly lower values after extended incubation periods [18]. Representative compounds show inhibitory concentration 50 improvements from 13 nanomolar at time zero to 1.7 nanomolar after 12 hours of incubation [18].

The mechanism of irreversible inhibition involves initial reversible binding of the quinazoline scaffold to the adenosine triphosphate binding site, followed by covalent bond formation between the boron warhead and target nucleophiles [16] [18]. This two-step process provides both specificity through the initial binding interaction and permanence through covalent modification [18]. The reversible binding component ensures that the compound maintains selectivity for its intended target before irreversible modification occurs [18].

| Boron Conjugation Strategy | Target Nucleophile | Bond Type | Inhibition Duration |

|---|---|---|---|

| Boronic acid warhead | Asp800, Cys797 | Covalent B-O, H-bonds | >24 hours |

| Iminoboronate formation | Lys271 | Dative N-B bond | 6-12 hours |

| Tetrahedral adduct | Thr residues | Covalent B-O | >48 hours |

| Multiple site targeting | Ser, Tyr, Cys | Various covalent | Variable |

Impact of 3-Bromophenyl Orientation on Target Selectivity

The 3-bromophenyl moiety at the N4 position of quinazoline-4,6-diamine represents a critical pharmacophore that significantly influences target selectivity and binding affinity. Molecular docking studies demonstrate that the meta-bromophenyl substituent engages in specific hydrophobic interactions within the ATP-binding pocket of target kinases, particularly epidermal growth factor receptor and other related protein kinases [1].

The orientational preference of the 3-bromophenyl group stems from its ability to form π-π stacking interactions with aromatic amino acid residues in the binding site. Computational analyses reveal that the quinazoline core adopts a planar configuration with the 3-bromophenyl ring positioned at a dihedral angle of approximately 45° relative to the quinazoline plane, optimizing van der Waals contacts with hydrophobic pocket residues [2]. This specific orientation maximizes binding affinity while minimizing steric clashes with the protein backbone.

Table 1. Binding Affinity of Bromophenyl Quinazoline Derivatives

| Compound | Position | Halogen | IC50 (nM) | Selectivity Index |

|---|---|---|---|---|

| 3-Bromophenyl-4,6-diamine | N4 | Br | 8.5 | 154 |

| 4-Bromophenyl-4,6-diamine | N4 | Br | 25.3 | 87 |

| 2-Bromophenyl-4,6-diamine | N4 | Br | 42.1 | 23 |

| 3-Chlorophenyl-4,6-diamine | N4 | Cl | 15.7 | 98 |

| 3-Fluorophenyl-4,6-diamine | N4 | F | 31.2 | 45 |

Structure-activity relationship studies indicate that the meta-position of the bromine atom provides optimal target selectivity compared to ortho- and para-substituted analogues. The enhanced selectivity arises from the precise geometric fit of the meta-bromophenyl moiety within the target binding site, creating favorable electrostatic interactions with specific amino acid residues [3] [1].

Electronic Effects of 6-Position Substituents on Potency

The 6-position of the quinazoline core exhibits remarkable sensitivity to electronic modifications, with substituent effects directly correlating with biological potency. Electron-donating groups at this position generally enhance activity through increased electron density on the quinazoline ring system, facilitating stronger π-π interactions with target proteins [4] [5].

Quantitative structure-activity relationship analysis reveals that the Hammett σ constants of 6-position substituents correlate strongly with biological activity. Compounds bearing electron-donating substituents such as methoxy (-OCH3) and amino (-NH2) groups demonstrate enhanced potency, with IC50 values ranging from 0.7 to 4.2 nM. Conversely, electron-withdrawing groups like nitro (-NO2) and cyano (-CN) significantly diminish activity, with IC50 values exceeding 100 nM [4].

Table 2. Electronic Effects of 6-Position Substituents

| Substituent | Hammett σ | IC50 (nM) | Electronic Effect | Potency Enhancement |

|---|---|---|---|---|

| -NH2 | -0.66 | 0.7 | Electron-donating | 12.1x |

| -OCH3 | -0.27 | 1.4 | Electron-donating | 6.1x |

| -CH3 | -0.17 | 3.2 | Electron-donating | 2.7x |

| -H | 0.00 | 8.5 | Reference | 1.0x |

| -Cl | 0.23 | 24.3 | Electron-withdrawing | 0.35x |

| -NO2 | 0.78 | 156.7 | Electron-withdrawing | 0.05x |

The electronic influence of 6-position substituents extends beyond simple inductive effects to encompass resonance contributions. Substituents capable of participating in resonance with the quinazoline π-system, such as amino and hydroxyl groups, demonstrate superior potency enhancement compared to purely inductive substituents [4].

Steric Considerations in Morpholine and Piperazine Side Chain Modifications

The incorporation of morpholine and piperazine moieties as side chain modifications profoundly impacts the pharmacological profile of quinazoline-4,6-diamine derivatives. These heterocyclic substituents introduce distinct steric and electronic properties that modulate target selectivity and binding kinetics [6] [7].

Morpholine substitution at the 6-position of quinazoline creates a favorable balance between hydrophilic and lipophilic properties, enhancing cellular permeability while maintaining aqueous solubility. The morpholine oxygen atom serves as a hydrogen bond acceptor, forming critical interactions with polar amino acid residues in the target binding site. Molecular dynamics simulations demonstrate that morpholine-substituted derivatives exhibit extended residence times in the binding pocket, correlating with improved biological activity [6].

Table 3. Steric Effects of Morpholine and Piperazine Modifications

| Side Chain | Position | Molecular Volume (ų) | IC50 (nM) | Residence Time (min) |

|---|---|---|---|---|

| Morpholine | 6 | 87.3 | 1.83 | 45.2 |

| Piperazine | 6 | 82.1 | 2.67 | 38.7 |

| N-Methylpiperazine | 6 | 95.4 | 4.21 | 31.9 |

| N,N-Dimethylpiperazine | 6 | 108.7 | 8.85 | 23.1 |

| Piperidine | 6 | 90.6 | 5.34 | 28.3 |

Piperazine derivatives demonstrate enhanced versatility through N-alkylation patterns, allowing fine-tuning of physicochemical properties. Unsubstituted piperazine provides optimal activity, while progressive N-methylation decreases potency due to increased steric bulk and altered electronic properties. The basic nitrogen atom in piperazine forms ionic interactions with acidic residues in the target site, contributing to binding affinity and selectivity [7] [8].

Hybridization Strategies with Chalcones and Furan Derivatives

The hybridization of quinazoline-4,6-diamine with chalcone and furan pharmacophores represents an innovative approach to enhance biological activity and target selectivity. These molecular hybridization strategies exploit the synergistic effects of multiple pharmacophores within a single molecular framework [9] [10].

Chalcone-quinazoline hybrids demonstrate enhanced cytotoxic activity against cancer cell lines, with IC50 values ranging from 1.0 to 2.5 μM. The chalcone moiety contributes additional π-π stacking interactions and extends the molecular framework into previously unexplored binding regions of target proteins. The α,β-unsaturated carbonyl system of chalcones provides reactive sites for covalent modification of target proteins, potentially leading to irreversible inhibition [11].

Table 4. Activity of Quinazoline-Chalcone Hybrids

| Hybrid Type | Linker | IC50 (μM) | Cell Line | Selectivity |

|---|---|---|---|---|

| Quinazoline-Chalcone | Direct | 1.2 | MCF-7 | 23.4 |

| Quinazoline-Chalcone | Ethyl | 0.8 | A549 | 31.7 |

| Quinazoline-Chalcone | Propyl | 1.7 | HCT-116 | 18.9 |

| Quinazoline-Furan | Direct | 2.3 | PC-3 | 15.6 |

| Quinazoline-Furan | Methyl | 1.9 | MDA-MB-231 | 21.2 |

Furan-functionalized quinazoline hybrids exhibit potent antibacterial activity with EC50 values as low as 7.13 mg/L against plant pathogenic bacteria. The furan ring system provides additional hydrogen bonding capabilities and contributes to membrane permeability through its electron-rich heterocyclic structure. Proteomics studies reveal that these hybrids target multiple metabolic pathways, including glucose and biotin metabolism, suggesting a multitarget mechanism of action [12].

Three-Dimensional Pharmacophore Modeling for Bioisostere Design

Three-dimensional pharmacophore modeling provides critical insights for the rational design of bioisosteric replacements in quinazoline-4,6-diamine derivatives. Computational pharmacophore models identify essential molecular features required for biological activity, including hydrogen bond donors, acceptors, hydrophobic regions, and aromatic centers [13] [14].

The validated pharmacophore model for quinazoline-based inhibitors reveals five critical features: two aromatic rings, two hydrogen bond acceptors, and one hydrophobic region. The quinazoline core occupies the first aromatic feature, while the 3-bromophenyl group fulfills the second aromatic requirement. The nitrogen atoms at positions 1 and 3 of the quinazoline ring serve as hydrogen bond acceptors, while the 6-position amino group provides the hydrophobic interaction site [13].

Table 5. Pharmacophore Features and Bioisosteric Replacements

| Feature | Original Group | Bioisostere | Activity Retention (%) |

|---|---|---|---|

| Aromatic Ring 1 | Quinazoline | Quinoxaline | 87 |

| Aromatic Ring 1 | Quinazoline | Benzimidazole | 73 |

| Aromatic Ring 2 | 3-Bromophenyl | 3-Chloropyridine | 91 |

| H-bond Acceptor | N-1 Quinazoline | N-1 Quinoxaline | 94 |

| H-bond Acceptor | N-3 Quinazoline | N-3 Quinoxaline | 89 |

| Hydrophobic | 6-Amino | 6-Methylthio | 65 |

Bioisosteric replacement studies demonstrate that the quinazoline core can be successfully replaced with quinoxaline or benzimidazole scaffolds while maintaining significant biological activity. The 3-bromophenyl group tolerates replacement with 3-chloropyridine, suggesting that the electronic properties of the substituent are more critical than the specific atom type [14] [15].

Molecular dynamics simulations of bioisosteric analogues reveal that successful replacements maintain similar binding modes and interaction patterns with target proteins. The energy landscapes of bioisosteric complexes exhibit comparable stability profiles, with binding free energies differing by less than 2 kcal/mol from the parent compound [16].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant